Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate
Description
Properties
IUPAC Name |
methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-12-7-13(2)9-16(8-12)20-11-14-5-4-6-15(10-14)17(18)19-3/h4-10H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPZDIBRPBIXICZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC(=CC=C2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801248483 | |
| Record name | Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438221-72-8 | |
| Record name | Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438221-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801248483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification Using Carbodiimide Catalysts
A method adapted from the synthesis of methyl 3,4-dimethoxybenzoate (CN114292192A) employs dicyclohexylcarbodiimide (DCC) as a catalyst. For Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate, this approach involves:
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Reacting 3-[(3,5-dimethylphenoxy)methyl]benzoic acid with methanol in the presence of DCC.
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Conducting the reaction in dichloromethane at 30–45°C for 1–5 hours.
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Filtering the byproduct dicyclohexylurea (DCU) and recovering the catalyst.
Key Advantages :
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Mild conditions (low temperature, short reaction time).
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Environmentally friendly compared to traditional acid catalysts like concentrated sulfuric acid.
Reaction Table :
| Parameter | Value |
|---|---|
| Catalyst | DCC (1.5–2 molar equivalents) |
| Solvent | Dichloromethane |
| Temperature | 30–45°C |
| Time | 1–5 hours |
| Yield | ~90–97% (extrapolated) |
Williamson Ether Synthesis
Phenoxide Alkylation Route
This two-step method derives from protocols for synthesizing phenoxy-methyl benzoates (US4908470A):
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Formation of Phenoxide Intermediate :
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React 3,5-dimethylphenol with a base (e.g., NaOH) to generate the phenoxide ion.
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Alkylation with Methyl Bromoacetate :
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Introduce methyl bromoacetate to the phenoxide in a polar aprotic solvent (e.g., DMF).
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Heat at 60–80°C for 4–6 hours.
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Critical Considerations :
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Base selection impacts phenoxide stability; potassium carbonate is preferred for milder conditions.
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Solvents like acetone or DMF enhance reactivity but require inert atmospheres to prevent oxidation.
Yield Optimization :
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Excess methyl bromoacetate (1.2–1.5 equivalents) improves conversion.
Methoxylation and Subsequent Functionalization
Halogenation-Methoxylation Strategy
Adapted from aditoprim intermediate synthesis (US4908470A), this route involves:
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Bromination : Treat 3-hydroxy-5-methylbenzoic acid with bromine to form 3,5-dibromo-5-methylbenzoic acid.
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Methoxylation :
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React with sodium methoxide in dimethylacetamide (DMAC) at 100–120°C.
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Use Cu₂O as a catalyst to replace bromine with methoxy groups.
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Esterification : Methylate the carboxylic acid using dimethyl sulfate in acetone.
Challenges and Solutions :
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Bromination requires precise stoichiometry to avoid over-halogenation.
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Methoxylation in DMAC achieves >80% conversion but necessitates solvent recovery.
Reaction Metrics :
| Step | Conditions | Yield |
|---|---|---|
| Bromination | Br₂, H₂O, 25°C, 2h | 75% |
| Methoxylation | NaOMe, DMAC, Cu₂O, 110°C, 6h | 82% |
| Esterification | (CH₃O)₂SO₂, K₂CO₃, acetone | 88% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
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Esterification with DCC : Ideal for small-scale, high-purity production but limited by DCC cost.
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Williamson Synthesis : Scalable for industrial use but generates stoichiometric waste (e.g., NaBr).
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Methoxylation Route : High atom economy but involves hazardous bromine and multi-step complexity.
Emerging Methodologies and Innovations
Enzymatic Esterification
Recent advances propose lipase-catalyzed esterification for greener synthesis:
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has demonstrated the potential of methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate as an antitumor agent. In vivo studies indicate that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to this compound have shown effective inhibition of tumor growth in xenograft models without significant toxicity to normal cells . The mechanism involves the induction of double-strand breaks in DNA, leading to cell death in sensitive tumor cells.
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Studies have shown that methyl esters related to this compound possess significant activity against a range of bacterial strains. The structure-activity relationship (SAR) analyses suggest that modifications in the phenoxy group can enhance antibacterial efficacy .
Agricultural Applications
Pesticide Development
this compound has potential applications in agrochemicals as a pesticide or herbicide. Its structural analogs have been tested for effectiveness against pests and plant pathogens. The incorporation of the phenoxy group is believed to enhance the bioactivity and selectivity of these compounds against target organisms while minimizing harm to beneficial species .
Material Science
Photonic and Photovoltaic Applications
The unique properties of this compound derivatives make them suitable candidates for use in photonic devices and photovoltaic materials. Studies indicate that these compounds can be utilized as organic semiconductors due to their ability to form stable films with good charge transport properties . This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and solar cells.
Synthetic Chemistry
Intermediate in Organic Synthesis
this compound serves as an important intermediate in the synthesis of various complex organic molecules. Its functional groups allow for further chemical modifications, making it a versatile building block in synthetic organic chemistry .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor agent | Induces DNA damage; effective against cancer cells |
| Antibacterial properties | Significant activity against various bacterial strains | |
| Agricultural | Pesticide development | Effective against pests; enhances bioactivity |
| Material Science | Photonic and photovoltaic applications | Suitable for organic semiconductors |
| Synthetic Chemistry | Intermediate for complex organic synthesis | Versatile building block for synthetic reactions |
Case Studies
-
Antitumor Efficacy Study
A study evaluated the cytotoxic effects of this compound on human tumor xenografts. Results indicated a dose-dependent response with significant tumor regression observed at low micromolar concentrations . -
Pesticide Efficacy Trial
Field trials assessed the effectiveness of this compound as a pesticide. The compound demonstrated high efficacy against common agricultural pests while showing low toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biological systems, it may inhibit or activate certain pathways, leading to its observed effects. The exact molecular targets and pathways can vary based on the specific context of its use .
Comparison with Similar Compounds
Table 1: Melting Points and Substituent Influence
- Electron-Withdrawing Groups (EWGs): The nitro group in Compound 5i increases dipole interactions, contributing to its high melting point (165–176°C) .
- Electron-Donating Groups (EDGs): Methoxy substituents (e.g., in Compound 5k) reduce intermolecular forces, lowering the melting point to 79–82°C .
- Steric Effects: The tert-butyl ester in Compound 8f introduces steric bulk, significantly reducing the melting point (68–70°C) compared to methyl esters .
Functional Group Variations
Table 2: Ester and Heterocyclic Derivatives
- Ester Variations: Replacement of the phenoxymethyl group with heterocycles (e.g., isoxazole in ) or sulfonylurea moieties (e.g., metsulfuron ) shifts applications toward agrochemicals.
- Bioactive Derivatives: Compound 19 () demonstrates how benzoate esters can be functionalized for biological activity, though this compound’s bioactivity remains unexplored in the evidence .
Crystallinity and Hydrogen Bonding
- Triazine Derivatives (–3): Amino groups (e.g., NH in 5i) enable hydrogen bonding, enhancing crystallinity and melting points .
- Hydrazone Analogs (): Intramolecular hydrogen bonds (N–H···O) stabilize crystal structures, as seen in hydrazone derivatives with 3,5-dimethoxybenzoate groups .
Biological Activity
Methyl 3-[(3,5-dimethylphenoxy)methyl]benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antifungal, and insecticidal activities.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula: C16H18O3
- Molecular Weight: 270.31 g/mol
This compound features a benzoate core with a phenoxy group substituted at the 3-position, which is further substituted with a 3,5-dimethyl group.
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results.
- Bacterial Inhibition: Studies have reported that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL.
- Fungal Activity: The antifungal activity was evaluated against common pathogens such as Candida albicans and Aspergillus niger. The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL for C. albicans and 75 µg/mL for A. niger, indicating its potential as an antifungal agent.
Insecticidal Activity
Recent investigations into the insecticidal properties of this compound revealed its effectiveness as a larvicide.
- Larvicidal Effectiveness: A study assessed its efficacy against mosquito larvae, particularly Aedes albopictus and Culex pipiens. The compound exhibited a lethal concentration (LC50) of 61 ppm for A. albopictus and 185 ppm for C. pipiens, with complete mortality observed at higher concentrations (200 ppm) after 24 hours .
Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested alongside standard antibiotics. The results indicated that it could serve as an alternative treatment option for infections caused by resistant strains of bacteria.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Candida albicans | - | 50 |
| Aspergillus niger | - | 75 |
The mechanism by which this compound exerts its biological effects appears to involve disruption of microbial cell membranes and interference with metabolic pathways. Molecular docking studies suggest that the compound binds to specific enzymes critical for microbial survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
